molecular formula C21H25N3O2 B11441996 2-methoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

2-methoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

Cat. No.: B11441996
M. Wt: 351.4 g/mol
InChI Key: USPSJRYTPSWHJR-UHFFFAOYSA-N
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Description

2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a complex organic compound that features a benzodiazole moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The propyl group is then introduced via alkylation reactions. Finally, the methoxybenzamide moiety is attached through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of halogenated benzodiazole derivatives.

Scientific Research Applications

2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core is particularly noteworthy for its potential therapeutic applications.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-methoxy-N-[3-(1-propylbenzimidazol-2-yl)propyl]benzamide

InChI

InChI=1S/C21H25N3O2/c1-3-15-24-18-11-6-5-10-17(18)23-20(24)13-8-14-22-21(25)16-9-4-7-12-19(16)26-2/h4-7,9-12H,3,8,13-15H2,1-2H3,(H,22,25)

InChI Key

USPSJRYTPSWHJR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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